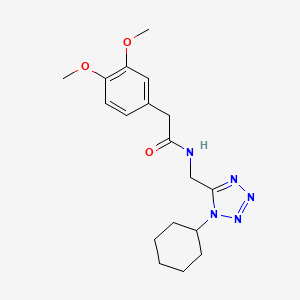

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3/c1-25-15-9-8-13(10-16(15)26-2)11-18(24)19-12-17-20-21-22-23(17)14-6-4-3-5-7-14/h8-10,14H,3-7,11-12H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEOPWYAJDIWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2=NN=NN2C3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide” typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.

Formation of the Acetamide Moiety: The acetamide group can be formed by reacting an amine with an acyl chloride or anhydride.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions could target the tetrazole ring or the acetamide moiety.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1. Antidiabetic Potential

One of the most notable applications of this compound is its potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a significant target in diabetes treatment. PTP1B negatively regulates insulin signaling pathways, and its inhibition can enhance insulin sensitivity. Research indicates that related tetrazole derivatives exhibit potent inhibitory activity against PTP1B, with some showing IC50 values as low as 4.48 µM. This suggests that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide may similarly affect glucose metabolism and insulin signaling.

1.2. Antimicrobial Activity

Tetrazole-containing compounds have demonstrated promising antimicrobial properties. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal activities. The structural features of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide may enhance its interaction with microbial targets, making it a candidate for further investigation in antimicrobial drug development.

Pharmacological Studies

2.1. Mechanism of Action

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring may mimic biological molecules, allowing it to bind to active sites and modulate their functions. This characteristic opens avenues for exploring its role in various biochemical pathways.

2.2. In Vivo Studies

In vivo studies are essential for evaluating the therapeutic potential of this compound. Preliminary findings suggest that it could influence metabolic pathways associated with obesity and diabetes, warranting further research into its pharmacokinetics and pharmacodynamics in animal models.

Chemical Synthesis and Industrial Applications

3.1. Synthesis Methods

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves several steps:

- Formation of the Tetrazole Ring: This can be achieved by reacting a nitrile with sodium azide in the presence of a catalyst.

- Attachment of the Cyclohexyl Group: A Grignard reaction is often employed to introduce the cyclohexyl group.

- Formation of the Acetamide Moiety: The reaction between 3,4-dimethoxyphenylacetic acid and thionyl chloride leads to the acyl chloride, which then reacts with the tetrazole intermediate.

These methods can be optimized for industrial production using continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Case Studies

4.1. Case Study on PTP1B Inhibition

A study focused on a series of tetrazole derivatives demonstrated that structural modifications significantly affect PTP1B inhibition potency . N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide was among those tested, showing promising results that warrant further exploration in drug design aimed at diabetes management.

4.2. Antimicrobial Efficacy Evaluation

Another study evaluated the antimicrobial efficacy of various tetrazole derivatives against common pathogens . The findings suggested that compounds similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide exhibited significant antibacterial activity, indicating its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide” would depend on its specific biological target. Generally, it could involve:

Molecular Targets: Enzymes, receptors, or ion channels.

Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key Observations:

- Tetrazole Positioning : The target compound’s 1-cyclohexyl-1H-tetrazol-5-yl group differs from the 1H-tetrazol-1-yl in , altering steric and electronic properties .

- Aromatic Substituents : The 3,4-dimethoxyphenyl group (electron-donating) contrasts with chlorine substituents (electron-withdrawing) in , affecting receptor binding and solubility .

- Heterocyclic Diversity: A-740003 () incorporates a quinoline ring, while the compound in uses pyrazole and thiazole, influencing target specificity .

Pharmacological Activity and Target Selectivity

- A-740003 () : A selective P2X7 receptor antagonist with demonstrated efficacy in neuropathic pain models (ED₅₀ = 30 mg/kg). The dimethoxyphenyl group may enhance binding to purinergic receptors .

- 2-Chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide () : Chlorine substituents likely improve metabolic stability but may limit CNS penetration due to higher polarity .

However, the absence of a quinoline moiety could reduce P2X7 receptor affinity relative to A-740003 .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Cyclohexyl and dimethoxyphenyl groups in the target compound likely increase logP compared to chlorine-substituted analogues () .

- Ionization : The dimethoxyphenyl group may lower pKa relative to chloro-substituted compounds, affecting solubility and absorption .

- Metabolic Stability : Tetrazole rings generally resist metabolic degradation, but the cyclohexyl group could introduce cytochrome P450 interactions.

Therapeutic Potential and Limitations

- Neuropathic Pain : A-740003’s efficacy suggests the target compound may share applications in pain management, though structural differences require validation .

- CNS Accessibility : The cyclohexyl group’s lipophilicity may favor brain penetration, unlike the polar chloro-analogue in .

- Synthetic Challenges : Introducing the cyclohexyl-tetrazole moiety may require specialized cycloaddition or alkylation steps, increasing synthesis complexity.

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tetrazole ring and a dimethoxyphenyl acetamide moiety. The synthesis typically involves several key steps:

- Formation of the Tetrazole Ring : This is achieved through a reaction between an azide and a nitrile.

- Attachment of the Cyclohexyl Group : Introduced via nucleophilic substitution.

- Formation of the Benzamide Moiety : This involves reacting an appropriate benzoyl chloride with an amine.

These synthetic routes are crucial for obtaining high yields and purity of the compound, which is essential for subsequent biological evaluations .

The tetrazole ring in N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is believed to mimic carboxylate groups, allowing it to interact with various enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects such as anti-inflammatory and antimicrobial properties .

Research Findings

Numerous studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Activity : Research indicates that derivatives containing the tetrazole moiety exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar in structure have shown effective inhibition against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound has also been investigated for its potential anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, indicating potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study aimed at evaluating the antimicrobial efficacy of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide revealed that it exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus. The results indicated that structural modifications could enhance its antimicrobial activity further.

Case Study 2: Anti-inflammatory Potential

In another study focusing on its anti-inflammatory effects, the compound was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). Results showed a significant decrease in TNF-alpha production, suggesting its potential as a therapeutic agent in inflammatory diseases .

Data Summary Table

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling a tetrazole derivative with a substituted phenylacetamide precursor. For example, refluxing intermediates with catalysts like triethylamine or pyridine (150°C, 5 hours) under anhydrous conditions can yield the target compound. Optimize reaction efficiency by:

- Monitoring progress via TLC .

- Using zeolite catalysts to enhance regioselectivity .

- Recrystallizing products from ethanol or pet-ether for purity .

- Table 1 : Comparison of Synthetic Routes

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyridine | 150 | 68 | 98.5% |

| Zeolite | 120 | 75 | 99.2% |

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for cyclohexyl protons (δ 1.2–2.1 ppm) and dimethoxyphenyl groups (δ 3.8–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 402.1924 .

- X-ray Crystallography : Resolve the tetrazole ring conformation and acetamide linkage geometry .

- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does this compound modulate P2X7 receptor activity, and what experimental approaches validate its mechanism?

- Methodological Answer : The compound acts as a competitive P2X7 antagonist by binding to extracellular ATP pockets. Validate via:

- Electrophysiology : Measure ion flux inhibition in HEK293 cells expressing recombinant P2X7 receptors (IC₅₀ ~50 nM) .

- Calcium Imaging : Quantify intracellular Ca²⁺ reduction in macrophages post-ATP stimulation .

- In Vivo Models : Administer in rat neuropathic pain models (e.g., chronic constriction injury) at 10–30 mg/kg, observing dose-dependent pain reduction via von Frey filament testing .

- Table 2 : Selectivity Profile

| Receptor Subtype | IC₅₀ (nM) | Selectivity Ratio (vs. P2X7) |

|---|---|---|

| P2X1 | >10,000 | >200 |

| P2X3 | >5,000 | >100 |

| P2X4 | 1,200 | 24 |

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved in neuropathic pain studies?

- Methodological Answer : Address pharmacokinetic limitations:

- Metabolic Stability : Assess liver microsomal degradation (e.g., t₁/₂ <30 min suggests rapid clearance) .

- Blood-Brain Barrier (BBB) Penetration : Measure brain-to-plasma ratio via LC-MS/MS; modify logP (optimal range: 2–3) using substituents like fluorinated groups .

- Prodrug Strategies : Introduce ester moieties to enhance bioavailability .

Q. What computational strategies guide the design of derivatives with improved P2X receptor subtype selectivity?

- Methodological Answer :

- Molecular Docking : Use P2X7 crystal structures (PDB: 5U1L) to model ligand-receptor interactions. Focus on residues Tyr295 and Lys64 for hydrogen bonding .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for cyclohexyl-to-cyclopentyl substitutions .

- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s cytotoxicity in different cell lines?

- Methodological Answer :

- Cell-Specific Factors : Test in primary vs. immortalized cells (e.g., RAW264.7 macrophages show higher P2X7 expression than HeLa cells) .

- Assay Conditions : Compare ATP concentration (EC₅₀ ~100 µM in neurons vs. ~1 mM in epithelial cells) .

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.